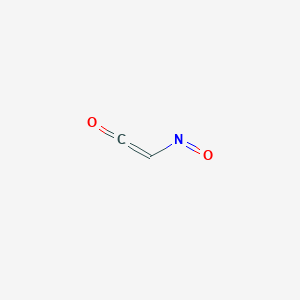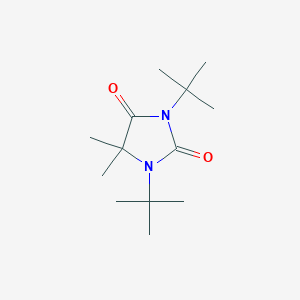
Nitrosoketene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrosoketene is a unique organic compound characterized by the presence of a nitrogen-oxygen combination adjacent to a carbon backbone. This structure imparts high reactivity and ambiphilic properties, making it a valuable intermediate in various synthetic processes. This compound is known for its ability to participate in diverse chemical reactions, including cycloadditions and rearrangements, which are of significant interest in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nitrosoketene can be synthesized through the pyrolysis of isonitroso Meldrum’s acid. This process involves heating the precursor compound under controlled conditions to generate this compound. The reaction typically requires temperatures above 80°C and is conducted under vacuum to ensure the stability of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of organic synthesis involving controlled pyrolysis. The scalability of this process would depend on the ability to maintain the necessary reaction conditions and efficiently isolate the product.
Analyse Chemischer Reaktionen
Types of Reactions
Nitrosoketene undergoes a variety of chemical reactions, including:
Cycloadditions: This compound can participate in cycloaddition reactions with alkenes and carbonyl compounds, forming cyclic products such as nitrones.
Decarbonylation: At temperatures exceeding 160°C, this compound undergoes decarbonylation, resulting in the formation of carbon monoxide.
Common Reagents and Conditions
Common reagents used in reactions with this compound include formaldehyde, acetone, and 2-propenal. These reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving this compound include cyclic nitrones and other heterocyclic compounds. These products are valuable intermediates in the synthesis of various organic molecules .
Wissenschaftliche Forschungsanwendungen
Nitrosoketene has several applications in scientific research, particularly in the fields of chemistry and materials science. Its high reactivity and ability to form diverse products make it a useful intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of nitrosoketene involves its high reactivity towards nucleophiles, electrophiles, and radical species. This reactivity is attributed to the unique electronic structure of the nitrogen-oxygen combination adjacent to the carbon backbone. The compound can undergo various addition and rearrangement reactions, leading to the formation of stable products
Eigenschaften
CAS-Nummer |
134736-48-4 |
|---|---|
Molekularformel |
C2HNO2 |
Molekulargewicht |
71.03 g/mol |
InChI |
InChI=1S/C2HNO2/c4-2-1-3-5/h1H |
InChI-Schlüssel |
RWSSQPCZICTSBN-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C=O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)



![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)
phosphanium perchlorate](/img/structure/B14282431.png)
![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)




![Benzene, [(hexadecyloxy)methyl]-](/img/structure/B14282457.png)
